1,1'-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole]
Description
1,1’-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole] is a complex organic compound characterized by the presence of benzimidazole rings substituted with trifluoromethyl groups and connected via a but-2-yne-1,4-diyl linker
Properties
IUPAC Name |
2-(trifluoromethyl)-1-[4-[2-(trifluoromethyl)benzimidazol-1-yl]but-2-ynyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N4/c21-19(22,23)17-27-13-7-1-3-9-15(13)29(17)11-5-6-12-30-16-10-4-2-8-14(16)28-18(30)20(24,25)26/h1-4,7-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXABITVZMQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC#CCN3C4=CC=CC=C4N=C3C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1’-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole] typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole rings, followed by the introduction of trifluoromethyl groups. The final step involves the coupling of the two benzimidazole units via a but-2-yne-1,4-diyl linker. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Chemical Reactions Analysis
1,1’-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole] involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on target molecules. The but-2-yne-1,4-diyl linker provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents or linkers. For example:
1,1’-but-2-yne-1,4-diylbis[2-methyl-1H-benzimidazole]: Similar structure but with methyl groups instead of trifluoromethyl groups.
1,1’-but-2-yne-1,4-diylbis[2-chloro-1H-benzimidazole]: Contains chloro groups instead of trifluoromethyl groups. The uniqueness of 1,1’-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole] lies in the presence of trifluoromethyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
